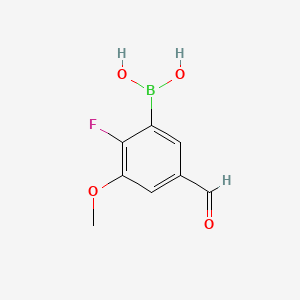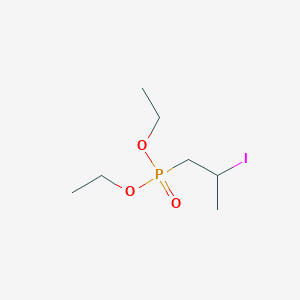
Bbn bbn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Boron bicyclo [3.3.1] nonane dimer, commonly known as 9-Bbn dimer, is an organoborane compound. It is a colorless solid used extensively in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Bbn dimer is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The synthesis involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane–tetrahydrofuran (THF) complex in a 1:1 ratio, followed by refluxing the mixture at 65°C, producing a solution containing 9-Bbn dimer in approximately 90% yield . The compound can be further purified by vacuum sublimation, increasing its melting point to 152–155°C .
Industrial Production Methods
In industrial settings, 9-Bbn dimer is available as a solid or in tetrahydrofuran solution. The solid form is relatively stable and can be purified by distillation in a vacuum and recrystallization from tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions
9-Bbn dimer undergoes various types of reactions, including:
Hydroboration: It reacts with alkenes and alkynes to form organoboranes.
Reduction: It reduces peroxo esters to alcohols without reducing the peroxo linkage.
Substitution: It participates in Suzuki reactions and Diels-Alder reactions.
Common Reagents and Conditions
Hydroboration: Typically involves alkenes or alkynes and 9-Bbn dimer in ethereal solvents.
Reduction: Uses peroxo esters and 9-Bbn dimer under mild conditions.
Substitution: Involves 9-Bbn dimer and various organic halides or dienes.
Major Products
Hydroboration: Produces organoboranes, which can be further oxidized to alcohols.
Reduction: Yields alcohols from peroxo esters.
Substitution: Forms complex organic compounds through Suzuki and Diels-Alder reactions.
Scientific Research Applications
9-Bbn dimer is widely used in scientific research due to its versatility:
Chemistry: It is a crucial reagent in hydroboration reactions, Suzuki reactions, and Diels-Alder reactions.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceuticals through its role in organic synthesis.
Industry: It is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 9-Bbn dimer involves its ability to act as a hydroboration reagent. It exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions. The organoboranes formed can be converted to various functional groups, including C-H, C-O, C-N, C-S, C-halogen, C-metal, and C-C bonds . The steric demand of 9-Bbn dimer greatly suppresses the formation of less desired isomers compared to other boranes .
Comparison with Similar Compounds
Similar Compounds
Borane (BH3): A simpler borane compound used in hydroboration but with less regioselectivity.
Catecholborane: Another borane compound used in organic synthesis with different selectivity profiles.
Triethylborane: Used in hydroboration but less commonly due to its lower selectivity.
Uniqueness
9-Bbn dimer is unique due to its high regio-, chemo-, and stereoselectivity in hydroboration reactions. Its ability to form stable organoboranes that can be further transformed into various functional groups makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C16H28B2 |
|---|---|
Molecular Weight |
242.0 g/mol |
InChI |
InChI=1S/2C8H14B/c2*1-3-7-5-2-6-8(4-1)9-7/h2*7-8H,1-6H2 |
InChI Key |
CNKVQHHHHRHFHT-UHFFFAOYSA-N |
Canonical SMILES |
[B]1C2CCCC1CCC2.[B]1C2CCCC1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



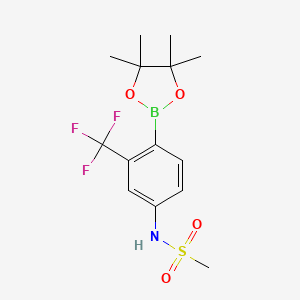
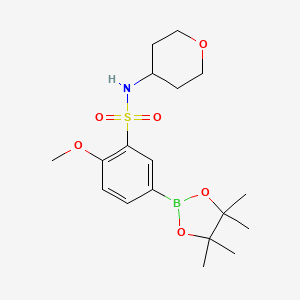
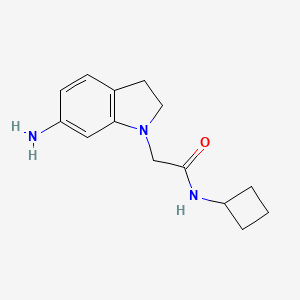
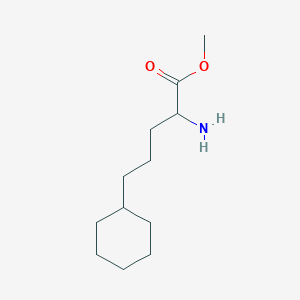
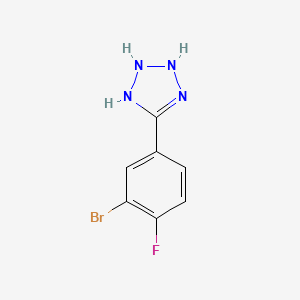

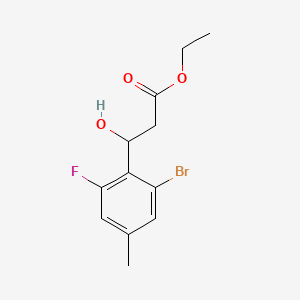
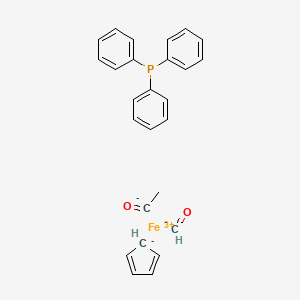
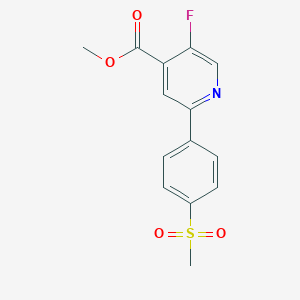
![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)
